Welcome to the BenchChem Online Store!
molecular formula C9H11N3O4 B3394172 Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate CAS No. 90559-63-0

Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate

Cat. No. B3394172
M. Wt: 225.2 g/mol
InChI Key: JWMHRAUUHFSEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04824951

Procedure details

Under a nitrogen atmosphere, triethylamine (14.9 g, 0.148 mole) and 4-nitrobenzoyl chloride (27.5 g, 0.148 mole) in tetrahydrofuran (25 ml) were added simultaneously (dropwise) to a stirred and chilled (5°-10° C.) solution of freshly prepared N-(3-amino-2-pyridinyl)glycine ethyl ester (0.14 mole), obtained by 5% palladium on carbon hydrogenation of N-(3-nitro-2-pyridinyl) glycine ethyl ester at room temperature, in dry tetrahydrofuran (140 ml). The reaction mixture was stirred at room temperature under nitrogen overnight and the solvent was evaporated under reduced pressure. The resulting solid was triturated in water (200 ml) and saturated sodium bicarbonate solution (200 ml). The solid was filtered off, rinsed with water and dried under vacuum at 50° C. to give 50.5 g (95%) of yellow solid. A 2.0-g sample was recrystallized from isopropyl alcohol to give 1.5 g of yellow solid, mp. 151°-154° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.14 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[N+:8]([C:11]1[CH:19]=[CH:18][C:14](C(Cl)=O)=C[CH:12]=1)([O-:10])=[O:9].[CH2:20]([O:22][C:23](=[O:33])[CH2:24][NH:25]C1C(N)=CC=CN=1)[CH3:21]>O1CCCC1.[Pd]>[CH2:20]([O:22][C:23](=[O:33])[CH2:24][NH:25][C:12]1[C:11]([N+:8]([O-:10])=[O:9])=[CH:19][CH:18]=[CH:14][N:3]=1)[CH3:21]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
27.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.14 mol
Type
reactant
Smiles
C(C)OC(CNC1=NC=CC=C1N)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=NC=CC=C1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.